Carboxamide Terminus Divergence: Morpholine-4-carboxamide vs. Morpholinosulfonyl Aniline in the FXR Antagonist Scaffold Class
The target compound's morpholine-4-carboxamide terminus represents a fundamental pharmacophore departure from the morpholinosulfonyl aniline motif required for potent FXR antagonism. In the trisubstituted-pyrazole carboxamide series, the benchmark FXR antagonist compound 4j (DY268) achieves an FXR TR-FRET binding IC₅₀ of 7.5 ± 0.8 nM and a cell-based antagonism IC₅₀ of 468.5 ± 8.4 nM [1]. The morpholinosulfonyl moiety at the meta-position of the aniline ring was identified as an essential pharmacophoric element; replacement or removal of this sulfonyl group substantially reduces or eliminates FXR antagonistic activity [1]. The target compound, bearing a morpholine-4-carboxamide rather than a morpholinosulfonyl aniline, is therefore predicted to exhibit markedly attenuated or absent FXR antagonism relative to 4j/DY268. This structural divergence can be exploited for selectivity profiling: the compound may serve as a matched negative control in FXR antagonist screening cascades, allowing researchers to discriminate FXR-dependent from FXR-independent phenotypic effects within the pyrazole carboxamide chemical series.
| Evidence Dimension | FXR TR-FRET binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported; predicted to be significantly >1 µM based on absence of sulfonyl pharmacophore |
| Comparator Or Baseline | Compound 4j (DY268): IC₅₀ = 7.5 ± 0.8 nM (FXR TR-FRET binding); IC₅₀ = 468.5 ± 8.4 nM (cell-based FXR antagonism) [1] |
| Quantified Difference | Estimated >100-fold reduction in FXR binding affinity for target compound vs. 4j (class-level inference) |
| Conditions | FXR TR-FRET competitive binding assay using GST-FXR-LBD, terbium-anti-GST, and DY246 fluorescent probe; Hep3B cell-based FXR transactivation assay [1] |
Why This Matters
This differentiation enables use of the target compound as a selectivity control in FXR-focused screening, reducing the risk of false-positive hits arising from non-specific pyrazole scaffold effects.
- [1] Song Y, Chen W, Zhang S, et al. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. Bioorg Med Chem. 2014;22(11):2919-2938. doi:10.1016/j.bmc.2014.04.014 View Source
